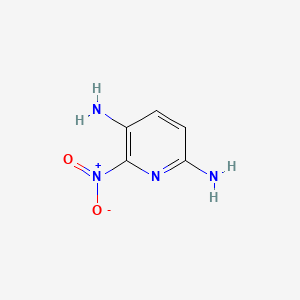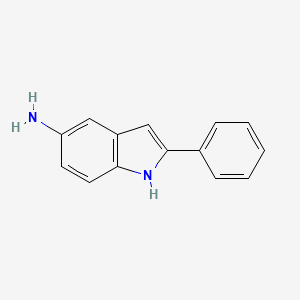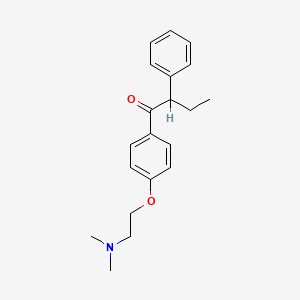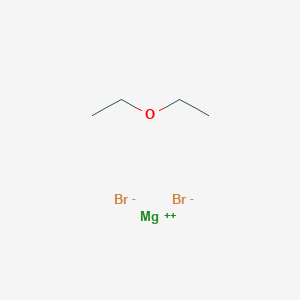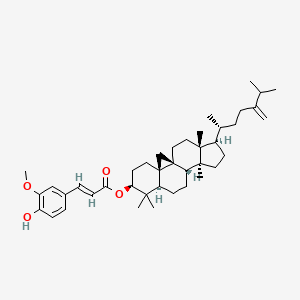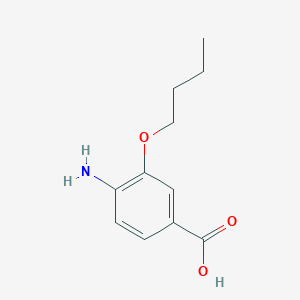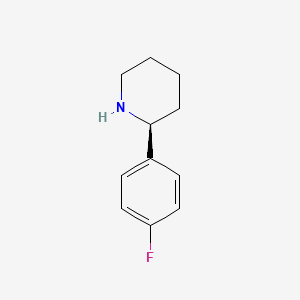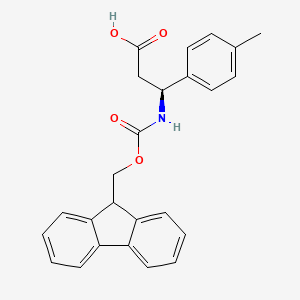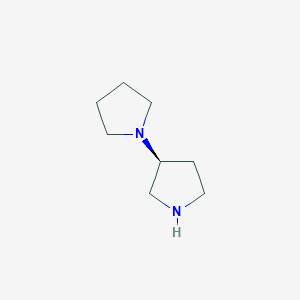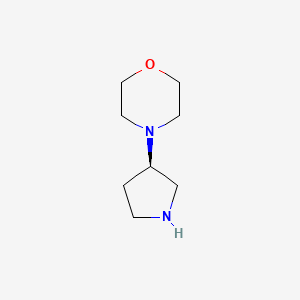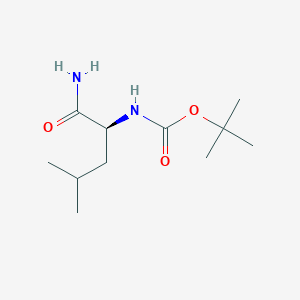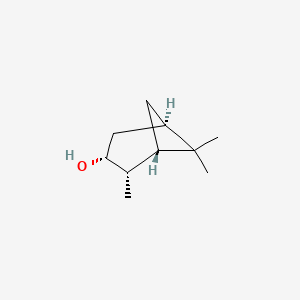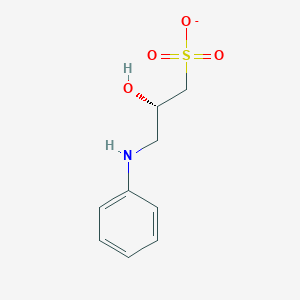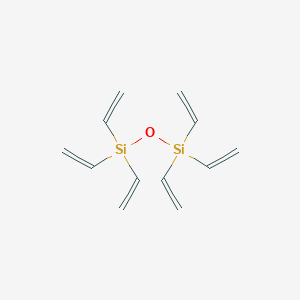
Hexavinyldisiloxane
Übersicht
Beschreibung
Hexavinyldisiloxane is an organosilicon compound with the molecular formula C12H18OSi2 . It is a liquid substance .
Synthesis Analysis
Hexavinyldisiloxane can be prepared with up to 85% yield by reacting hexaethoxydisiloxane with vinyl chloride and magnesium in the presence of copper(II) salts as an alkylation catalyst .
Molecular Structure Analysis
The HEXAVINYLDISILOXANE molecule contains a total of 32 bonds. There are 14 non-H bonds, 6 multiple bonds, 8 rotatable bonds, and 6 double bonds . The molecule is situated at a center of symmetry, so that the valence angle Si-O–Si is 180° .
Physical And Chemical Properties Analysis
Hexavinyldisiloxane has a density of 0.9±0.1 g/cm³, a boiling point of 207.8±13.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.6±3.0 kJ/mol, and it has a flash point of 67.5±20.2 °C . The index of refraction is 1.459, and the molar refractivity is 75.2±0.3 cm³ .
Wissenschaftliche Forschungsanwendungen
Hexameric Encapsulation Complexes
Hexameric encapsulation complexes, particularly those involving resorcin[4]arenes and pyrogallol[4]arenes, have been the focus of extensive research. These studies, utilizing NMR methods, have explored the behavior of molecules in confined spaces, providing insights that could be applied to catalysis or transport applications. Hexavinyldisiloxane, due to its structural properties, could potentially play a role in these hexameric systems (Avram, Cohen, & Rebek, 2011).
Silicon Dioxide Deposition for Microelectronics
The deposition of high-quality silicon dioxide, crucial for very large scale integrated device fabrication, has been explored using organic silicon sources like Hexamethyldisiloxane (HMDSO). Its high vapor pressure makes it more user-friendly compared to traditional sources, with applications in oxide layer production for microelectronics (Fujino, Nishimoto, Tokumasu, & Maeda, 1992).
Chemical Vapor Deposition for Passivation Layers
In the field of microelectronics, hexamethyldisiloxane has been used for plasma enhanced chemical vapor deposition (PECVD) to grow silicon oxide films. These films serve as passivation layers, and efforts are made to minimize the carbon content in these films to enhance their permeability and structural integrity (Theil, Brace, & Knoll, 1994).
Hexopyranosyl Acetals to Ethers Transformation
A novel use of 1,1,3,3-Tetramethyldisiloxane (TMDS) has been developed for the regioselective ring cleavage of hexopyranosyl 4,6-O-acetals, leading to the creation of primary and secondary ethers. This process is crucial for the synthesis of carbohydrate-based surfactants, indicating potential applications of hexavinyldisiloxane in similar synthetic chemical processes (Zhang, Dayoub, Chen, & Lemaire, 2012).
Polymer Membranes and Hexane Permeability
The study of hexane's effect on the permeability and structural stability of commercial ultrafiltration polymeric membranes has implications for vegetable oil processing. The resistance of these membranes to hexane is crucial for their application in hexane recovery during oil extraction and refining (Araki, Coutinho, Gonçalves, & Viotto, 2010).
Hexamethyldisiloxane in Plasma Processing
Hexamethyldisiloxane has been used in plasma treatments to create inorganic type surfaces on polypropylene fabrics. This application is significant for altering the surface properties of materials, indicating a potential application of hexavinyldisiloxane in similar plasma-induced surface modifications (Sarmadi, Ying, & Denes, 1995).
Vinylation of Silanes and Disiloxanes
The process of vinylation, especially in the reactions of silanes with vinyl chloride, is critical for producing compounds like hexavinyldisiloxane. This research indicates the importance of hexavinyldisiloxane in the synthesis of various silicon-based compounds (Khoroshavina & Nikolaev, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
tris(ethenyl)-tris(ethenyl)silyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJPWUZGPMLVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)O[Si](C=C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430806 | |
| Record name | HEXAVINYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexavinyldisiloxane | |
CAS RN |
75144-60-4 | |
| Record name | 1,1,1,3,3,3-Hexaethenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75144-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HEXAVINYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



